

# Vanadium(II) Bromide: A Comprehensive Technical Guide on its Discovery and Synthesis

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## Compound of Interest

Compound Name: Vanadium(II) bromide

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This in-depth technical guide delves into the history, discovery, and synthesis of **Vanadium(II) bromide** ( $\text{VBr}_2$ ), a significant inorganic compound. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its preparation, and a historical narrative of its scientific journey.

## Introduction

**Vanadium(II) bromide**, with the chemical formula  $\text{VBr}_2$ , is a light-brown crystalline solid. It is an important precursor in the synthesis of various vanadium compounds and has garnered interest in materials science and catalysis. This guide will explore the key milestones in the discovery and synthesis of both its anhydrous and hydrated forms.

## Physicochemical Properties

**Vanadium(II) bromide** is characterized by the following properties.

Property	Value
Chemical Formula	VBr <sub>2</sub>
Molar Mass	210.750 g/mol [1]
Appearance	Light-brown solid[1]
Crystal Structure	Trigonal, Cadmium Iodide (CdI <sub>2</sub> ) type
Space Group	P-3m1
Lattice Constants	a = 3.85 Å, c = 6.23 Å
V-Br Bond Length	2.65 Å
Density	4.58 g/cm <sup>3</sup> [1]
Melting Point	827 °C (1,521 °F; 1,100 K)[1][2]
Boiling Point	1,227 °C (2,241 °F; 1,500 K)[2]
Magnetic Susceptibility (χ)	+3230.0 x 10 <sup>-6</sup> cm <sup>3</sup> /mol[1]
Solubility in water	Reacts[1]

## Historical Discovery and Synthesis

The definitive synthesis and characterization of anhydrous **Vanadium(II) bromide** were first reported in 1942 by Wilhelm Klemm and Ludwig Grimm. Their work, "Zur Kenntnis der Dihalogenide des Titans und Vanadins" (On the Knowledge of the Dihalides of Titanium and Vanadium), published in the Zeitschrift für anorganische und allgemeine Chemie, laid the foundation for understanding this compound.

Later, in 1962, Hans-Joachim Seifert and Burkhard Gerstenberg described the synthesis of hydrated forms of **Vanadium(II) bromide** from aqueous solutions in their paper "Darstellung von Vanadin(II)-Verbindungen aus wässriger Lösung" (Preparation of Vanadium(II) compounds from aqueous solution).

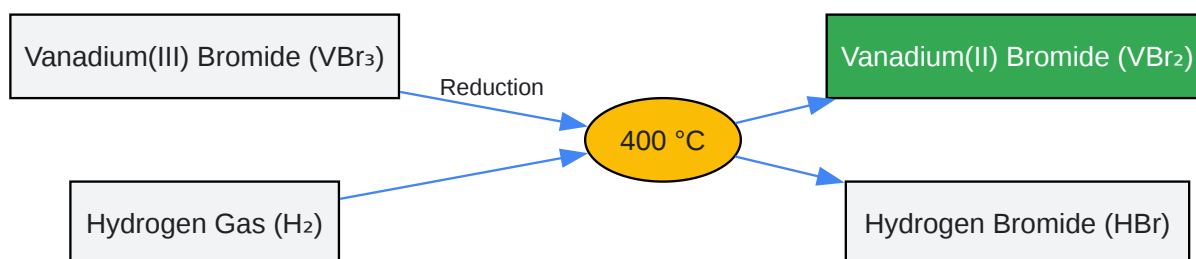
## Synthesis of Vanadium(II) Bromide

### Synthesis of Anhydrous Vanadium(II) Bromide

The primary method for synthesizing anhydrous **Vanadium(II) bromide** is the reduction of Vanadium(III) bromide ( $\text{VBr}_3$ ) with hydrogen gas at elevated temperatures.

Experimental Protocol (based on Klemm and Grimm, 1942):

- **Precursor Synthesis:** Vanadium(III) bromide is first synthesized by the direct reaction of vanadium metal with bromine gas at approximately 500 °C.
- **Reduction Reaction:** The resulting  $\text{VBr}_3$  is then placed in a quartz tube furnace. A stream of dry hydrogen gas is passed over the  $\text{VBr}_3$ .
- **Reaction Conditions:** The furnace is heated to and maintained at a temperature of 400 °C.
- **Reaction:**  $2 \text{VBr}_3(\text{s}) + \text{H}_2(\text{g}) \rightarrow 2 \text{VBr}_2(\text{s}) + 2 \text{HBr}(\text{g})$
- **Purification:** The product, **Vanadium(II) bromide**, is obtained as a light-brown powder. Any unreacted  $\text{VBr}_3$  can be removed by sublimation under a vacuum. The yield for this reaction is typically high, though specific quantitative data from the original publication is not readily available.



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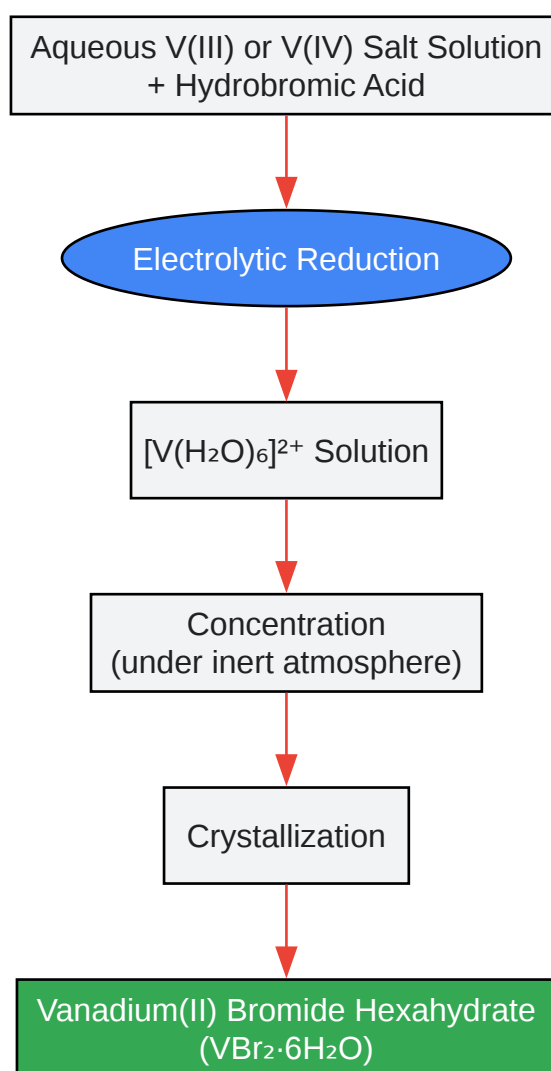
Figure 1. Synthesis of anhydrous **Vanadium(II) bromide**.

## Synthesis of Hydrated Vanadium(II) Bromide

Hydrated forms of **Vanadium(II) bromide**, specifically the hexahydrate ( $\text{VBr}_2 \cdot 6\text{H}_2\text{O}$ ) and tetrahydrate ( $\text{VBr}_2 \cdot 4\text{H}_2\text{O}$ ), can be synthesized from aqueous solutions.

Experimental Protocol (based on Seifert and Gerstenberg, 1962):

- Preparation of V(II) solution: A solution of Vanadium(II) is prepared by the electrolytic reduction of a Vanadium(III) or Vanadium(IV) salt solution in the presence of hydrobromic acid.
- Crystallization: The resulting blue-violet solution containing  $[\text{V}(\text{H}_2\text{O})_6]^{2+}$  ions is then carefully concentrated under a protective atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolation: Upon cooling, bluish crystals of **Vanadium(II) bromide** hexahydrate precipitate from the solution. The tetrahydrate can be obtained by partial dehydration of the hexahydrate.



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Figure 2. Synthesis of hydrated **Vanadium(II) bromide**.

## Conclusion

The discovery and synthesis of **Vanadium(II) bromide** have been pivotal in advancing the chemistry of vanadium. The foundational work of Klemm and Grimm in preparing the anhydrous form, and Seifert and Gerstenberg in synthesizing its hydrates, has provided researchers with essential methods for accessing this versatile compound. The detailed protocols and physicochemical data presented in this guide serve as a valuable resource for scientists engaged in inorganic synthesis, materials science, and related fields.

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## References

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